molecular formula C15H28O2 B14698343 Methyl tetradec-2-enoate CAS No. 30025-96-8

Methyl tetradec-2-enoate

Cat. No.: B14698343
CAS No.: 30025-96-8
M. Wt: 240.38 g/mol
InChI Key: CKTWGIPZKUEHIY-UHFFFAOYSA-N
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Description

Methyl tetradec-2-enoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from tetradecenoic acid and methanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetradec-2-enoate can be synthesized through the esterification of tetradecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Tetradecenoic acid+MethanolAcid catalystMethyl tetradec-2-enoate+Water\text{Tetradecenoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Tetradecenoic acid+MethanolAcid catalyst​Methyl tetradec-2-enoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl tetradec-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Tetradecenoic acid.

    Reduction: Tetradecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl tetradec-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in organic synthesis to produce various derivatives.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl tetradec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradecanoate: Similar in structure but lacks the double bond present in methyl tetradec-2-enoate.

    Methyl hexadec-2-enoate: Similar ester with a longer carbon chain.

    Methyl octadec-2-enoate: Another similar ester with an even longer carbon chain.

Uniqueness

This compound is unique due to the presence of the double bond in its structure, which imparts different chemical reactivity and physical properties compared to its saturated counterparts. This double bond allows for additional reactions such as hydrogenation and polymerization, making it a versatile compound in various applications.

Properties

CAS No.

30025-96-8

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

methyl tetradec-2-enoate

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h13-14H,3-12H2,1-2H3

InChI Key

CKTWGIPZKUEHIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC(=O)OC

Origin of Product

United States

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